Cas no 1247579-66-3 (1-(3-aminophenyl)-1-methylurea)

1-(3-Aminophenyl)-1-methylurea is a substituted urea derivative featuring both an aromatic amine and a methylurea functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity, enabling its use as a versatile intermediate in the preparation of more complex molecules. The presence of the 3-aminophenyl group allows for further functionalization, such as diazotization or coupling reactions, while the methylurea moiety contributes to hydrogen-bonding interactions, potentially enhancing binding affinity in biologically active compounds. Its well-defined structure and stability under standard conditions make it a reliable building block for medicinal chemistry applications, including the development of enzyme inhibitors or receptor modulators.
1-(3-aminophenyl)-1-methylurea structure
1247579-66-3 structure
Product Name:1-(3-aminophenyl)-1-methylurea
CAS No:1247579-66-3
MF:C8H11N3O
MW:165.192441225052
CID:4580530
PubChem ID:61297867
Update Time:2025-05-22

1-(3-aminophenyl)-1-methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminophenyl)-1-methylurea
    • Inchi: 1S/C8H11N3O/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H2,10,12)
    • InChI Key: BDJRCQFJPAZFIC-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(N)=C1)(C)C(N)=O

1-(3-aminophenyl)-1-methylurea Pricemore >>

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Additional information on 1-(3-aminophenyl)-1-methylurea

Compound CAS No. 1247579-66-3: 1-(3-Aminophenyl)-1-Methylurea

Compound CAS No. 1247579-66-3, also known as 1-(3-Aminophenyl)-1-Methylurea, is a fascinating organic compound with a unique structure and a wide range of applications in various fields. This compound has been the subject of extensive research in recent years, particularly in the realms of pharmacology, materials science, and organic synthesis. Its structure, which includes a urea group attached to a methyl group and a substituted phenyl ring, makes it highly versatile and functional.

The chemical structure of 1-(3-Aminophenyl)-1-Methylurea consists of a central urea group (-N=C-N-) connected to a methyl group (-CH₃) and a phenyl ring substituted with an amino group at the meta position. This arrangement not only imparts stability to the molecule but also allows for various chemical reactions and interactions. The presence of the amino group on the phenyl ring introduces additional functionality, enabling this compound to participate in hydrogen bonding and other non-covalent interactions, which are crucial in many biological and chemical systems.

Recent studies have highlighted the potential of Compound CAS No. 1247579-66-3 in drug discovery and development. Its ability to act as a scaffold for bioactive molecules has been explored in numerous research papers. For instance, researchers have investigated its role as a potential inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. The compound's unique structure allows for precise targeting of specific biological molecules, making it an attractive candidate for therapeutic applications.

In addition to its pharmacological applications, 1-(3-Aminophenyl)-1-Methylurea has also found use in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have demonstrated the compound's ability to form highly porous structures with exceptional surface areas, which are highly desirable for industrial applications.

The synthesis of Compound CAS No. 1247579-66-3 involves a series of well-established organic reactions. Typically, the compound is synthesized through the reaction of an appropriate isocyanate with an amine-containing aromatic compound under controlled conditions. This method ensures high yields and excellent purity, making it suitable for both academic research and industrial production.

One of the most intriguing aspects of 1-(3-Aminophenyl)-1-Methylurea is its ability to undergo various post-synthetic modifications. Researchers have explored its reactivity under different conditions, leading to the discovery of novel derivatives with enhanced properties. For example, functionalization at the amino group on the phenyl ring has allowed for the creation of more complex structures with improved solubility or bioavailability.

Furthermore, recent studies have focused on the environmental impact of Compound CAS No. 1247579-66-3 and its derivatives. Understanding their degradation pathways and toxicity profiles is crucial for ensuring their safe use in industrial and medical applications. Preliminary results suggest that the compound exhibits low toxicity under normal conditions, but further research is needed to fully characterize its environmental footprint.

In conclusion, Compound CAS No. 1247579-66-3: 1-(3-Aminophenyl)-1-Methylurea is a versatile and intriguing compound with significant potential across multiple disciplines. Its unique structure, combined with its ability to participate in diverse chemical reactions, makes it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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